molecular formula C21H21PS3 B14704579 Phosphine, tris[2-(methylthio)phenyl]- CAS No. 17617-66-2

Phosphine, tris[2-(methylthio)phenyl]-

Cat. No.: B14704579
CAS No.: 17617-66-2
M. Wt: 400.6 g/mol
InChI Key: DRQSTMDEXDIYTG-UHFFFAOYSA-N
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Description

Phosphine, tris[2-(methylthio)phenyl]- is a tertiary phosphine ligand featuring three 2-(methylthio)phenyl substituents bonded to a central phosphorus atom. The methylthio (-SMe) groups impart distinct electronic and steric properties, making this compound relevant in coordination chemistry and catalysis. Sulfur’s lower electronegativity compared to oxygen suggests that the methylthio group acts as a weaker electron donor than methoxy (-OMe), influencing the ligand’s coordination behavior in metal complexes.

Properties

CAS No.

17617-66-2

Molecular Formula

C21H21PS3

Molecular Weight

400.6 g/mol

IUPAC Name

tris(2-methylsulfanylphenyl)phosphane

InChI

InChI=1S/C21H21PS3/c1-23-19-13-7-4-10-16(19)22(17-11-5-8-14-20(17)24-2)18-12-6-9-15-21(18)25-3/h4-15H,1-3H3

InChI Key

DRQSTMDEXDIYTG-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1P(C2=CC=CC=C2SC)C3=CC=CC=C3SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Phosphine, tris[2-(methylthio)phenyl]- can be synthesized through the reaction of 2-(methylthio)phenylmagnesium bromide with phosphorus trichloride . The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:

3C7H7SMgBr+PCl3P(C7H7S)3+3MgBrCl3 \text{C}_7\text{H}_7\text{S}\text{MgBr} + \text{PCl}_3 \rightarrow \text{P}(\text{C}_7\text{H}_7\text{S})_3 + 3 \text{MgBrCl} 3C7​H7​SMgBr+PCl3​→P(C7​H7​S)3​+3MgBrCl

Industrial Production Methods: Industrial production of phosphine, tris[2-(methylthio)phenyl]- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Phosphine, tris[2-(methylthio)phenyl]- can undergo oxidation to form the corresponding phosphine oxide.

    Substitution: It can participate in substitution reactions where the phosphine ligand is replaced by other ligands in coordination complexes.

    Coordination: This compound acts as a ligand in coordination chemistry, forming complexes with various metal ions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Substitution: Reagents such as halides or other nucleophiles can be used.

    Coordination: Metal salts like palladium chloride or platinum chloride are often used.

Major Products:

    Oxidation: Phosphine oxide derivatives.

    Substitution: Various substituted phosphine derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

Chemistry: Phosphine, tris[2-(methylthio)phenyl]- is widely used as a ligand in transition metal catalysis. It enhances the reactivity and selectivity of catalysts in reactions such as hydrogenation, hydroformylation, and cross-coupling.

Biology and Medicine: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its derivatives are explored for potential therapeutic applications.

Industry: In the industrial sector, phosphine, tris[2-(methylthio)phenyl]- is employed in the synthesis of fine chemicals and pharmaceuticals. It is also used in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of phosphine, tris[2-(methylthio)phenyl]- primarily involves its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination facilitates various catalytic processes by stabilizing transition states and intermediates.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Tris(2-methoxyphenyl)phosphine (CAS 4731-65-1)
  • Structure : Three 2-methoxyphenyl groups.
  • Molecular Weight : 352.36 g/mol .
  • Electronic Effects: Methoxy groups are stronger electron donors than methylthio due to oxygen’s higher electronegativity. This enhances the ligand’s ability to stabilize electron-deficient metal centers.
  • Physical Properties : Melting point (mp) 204–208°C .
Tris[2-(3′-cyanopropoxy)-phenyl]phosphine oxide
  • Structure: Phosphine oxide derivative with bulky cyanopropoxy substituents.
  • Applications : Forms PdCl₂ complexes with demonstrated anticancer activity .
  • Key Difference : The phosphine oxide (P=O) group increases polarity and reduces basicity compared to tertiary phosphines.
Phenyl bis(2,4,6-trimethylbenzoyl)-phosphine oxide
  • Structure : Aromatic, bulky substituents with phosphine oxide core.
  • Applications : Used as a photoinitiator in polymer chemistry.
  • Toxicity : Highly toxic to aquatic life .
Phosphine, [(diphenylphosphino)ethyl]diphenyl (CAS 34664-50-1)
  • Structure: Contains diphenylphosphinoethyl groups.
  • Molecular Weight : ~398.14 g/mol .
  • Coordination Behavior : The mixed substituents enable versatile binding modes in catalysis.

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Tris[2-(methylthio)phenyl]phosphine* ~400 Not reported -SMe (ortho)
Tris(2-methoxyphenyl)phosphine 352.36 204–208 -OMe (ortho)
Tris(4-methoxyphenyl)phosphine 352.36 131–134 -OMe (para)
Tris[2-(tetrazolylmethoxy)phenyl]phosphine oxide ~500 (estimated) Not reported -OCH₂-tetrazole (ortho)

*Estimated based on molecular formula (C₂₁H₂₁S₃P). Ortho-substituted analogs (e.g., 2-methoxy) exhibit higher melting points than para-substituted derivatives due to steric hindrance .

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